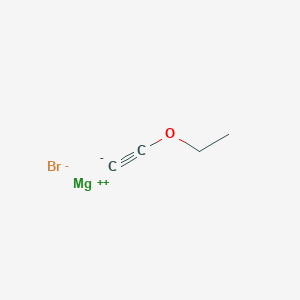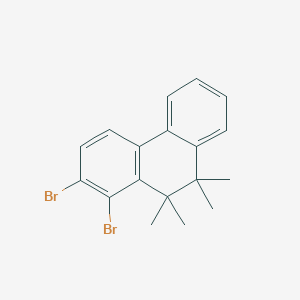
2-Benzylidenecyclooctan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidenecyclooctan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a benzylidene group attached to a cyclooctanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidenecyclooctan-1-one typically involves the condensation of benzaldehyde with cyclooctanone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylidenecyclooctan-1-one undergoes various chemical reactions, including:
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) or nitrating mixture (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Benzylidenecyclooctan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Benzylidenecyclooctan-1-one involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylidenecyclohexan-1-one: Similar structure but with a six-membered ring instead of an eight-membered ring.
2-Benzylidenecyclopentan-1-one: Similar structure but with a five-membered ring.
Uniqueness
2-Benzylidenecyclooctan-1-one is unique due to its eight-membered cyclooctanone ring, which imparts distinct chemical and physical properties compared to its smaller ring analogs. This larger ring size can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
42063-03-6 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
2-benzylidenecyclooctan-1-one |
InChI |
InChI=1S/C15H18O/c16-15-11-7-2-1-6-10-14(15)12-13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2 |
Clé InChI |
ADVRWTWVDZKNFF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=O)C(=CC2=CC=CC=C2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





phosphanium chloride](/img/structure/B14673773.png)
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)





![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)


![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)
